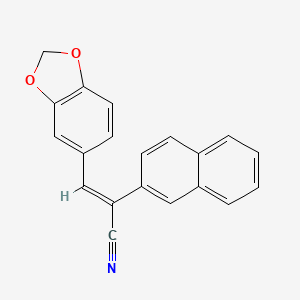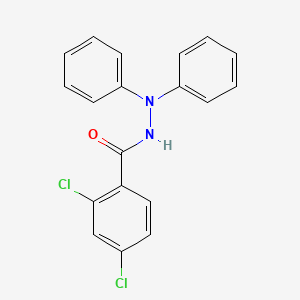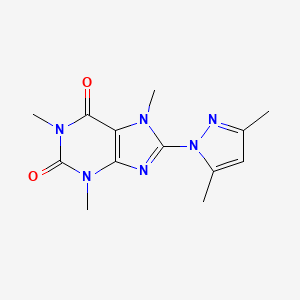![molecular formula C17H16ClN3O2 B5407168 N-(3-chlorophenyl)-N'-[2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]urea](/img/structure/B5407168.png)
N-(3-chlorophenyl)-N'-[2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chlorophenyl)-N'-[2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]urea is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is commonly known as CI-994 and is a histone deacetylase inhibitor (HDAC inhibitor) that has been extensively studied for its potential in cancer treatment.
作用機序
The mechanism of action of CI-994 involves the inhibition of HDAC enzymes. HDAC enzymes are responsible for removing acetyl groups from histone proteins, which can lead to changes in gene expression. By inhibiting HDAC enzymes, CI-994 can cause an increase in histone acetylation, which can lead to changes in gene expression that inhibit cancer cell growth.
Biochemical and Physiological Effects:
CI-994 has been shown to have a number of biochemical and physiological effects. The compound has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, CI-994 has been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed. This can prevent the growth and spread of cancer cells.
実験室実験の利点と制限
One of the advantages of using CI-994 in lab experiments is its specificity for HDAC enzymes. The compound has been shown to selectively inhibit HDAC enzymes, which can reduce the risk of off-target effects. However, one of the limitations of using CI-994 in lab experiments is its low solubility in water. This can make it difficult to administer the compound to cells in culture.
将来の方向性
There are a number of future directions for research on CI-994. One area of research is the development of more potent and selective HDAC inhibitors. Additionally, research is needed to determine the optimal dosing and administration of CI-994 for cancer treatment. Finally, research is needed to determine the potential applications of CI-994 in other areas, such as neurodegenerative diseases and inflammatory disorders.
Conclusion:
CI-994 is a chemical compound that has gained attention in the scientific community due to its potential applications in cancer treatment. The compound works by inhibiting HDAC enzymes, which can lead to changes in gene expression that inhibit cancer cell growth. While there are limitations to using CI-994 in lab experiments, the compound has shown promise in preclinical studies and warrants further research.
合成法
The synthesis of CI-994 involves the reaction of 3-chloroaniline with 2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)ethyl isocyanate. The reaction results in the formation of the urea derivative, which is then purified to obtain the final product. The synthesis of CI-994 is a complex process that requires specialized knowledge and equipment.
科学的研究の応用
CI-994 has been extensively studied for its potential applications in cancer treatment. The compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. HDAC inhibitors like CI-994 work by inhibiting the activity of HDAC enzymes, which play a crucial role in the regulation of gene expression. By inhibiting HDAC enzymes, CI-994 can cause changes in gene expression that lead to the inhibition of cancer cell growth.
特性
IUPAC Name |
1-(3-chlorophenyl)-3-[2-(3-oxo-1H-isoindol-2-yl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O2/c18-13-5-3-6-14(10-13)20-17(23)19-8-9-21-11-12-4-1-2-7-15(12)16(21)22/h1-7,10H,8-9,11H2,(H2,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMLYRYIDMPRKIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(=O)N1CCNC(=O)NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-phenoxy-N-[3-(2-quinoxalinyl)phenyl]acetamide](/img/structure/B5407096.png)
![6-[(4-nitrophenyl)diazenyl]-2H-chromen-2-one](/img/structure/B5407097.png)
![N-(4-ethoxyphenyl)-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]acetamide](/img/structure/B5407100.png)
![5-[(2-pyridin-3-yl-1H-imidazol-1-yl)methyl]-2,1,3-benzothiadiazole](/img/structure/B5407105.png)
![methyl 2-[3-(4-chlorobenzoyl)-4-hydroxy-2-(4-methylphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5407113.png)
![2-(3-benzyl-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-N-{[1-(hydroxymethyl)cyclobutyl]methyl}acetamide](/img/structure/B5407118.png)
![N~3~-{[1-(4-biphenylylmethyl)-3-oxo-2-piperazinyl]acetyl}-beta-alaninamide](/img/structure/B5407138.png)
![8-(5-phenoxy-2-furoyl)-1-oxa-8-azaspiro[4.5]decane](/img/structure/B5407143.png)


![4-[4-(allyloxy)-2-methylbenzoyl]-5-(2-fluorophenyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5407176.png)

![5-[(3-acetylphenoxy)methyl]-N-(2-hydroxyethyl)-N-methylisoxazole-3-carboxamide](/img/structure/B5407192.png)
![6-(2-{3-ethoxy-4-[(4-fluorobenzyl)oxy]phenyl}vinyl)-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5407197.png)
